molecular formula C5H14NO2P B8612466 Ethyl (2-aminoethyl)(methyl)phosphinate

Ethyl (2-aminoethyl)(methyl)phosphinate

Cat. No.: B8612466
M. Wt: 151.14 g/mol
InChI Key: OUJHAEXJBIOGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-aminoethyl)(methyl)phosphinate is an organic compound that features both amino and phosphinic acid ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-aminoethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinic acid with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-aminoethyl)(methyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2-aminoethyl)(methyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-aminoethyl)(methyl)phosphinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phosphinic acid ester group can participate in various biochemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-ethyl)-methyl-phosphinic acid methyl ester
  • (2-Amino-ethyl)-methyl-phosphinic acid propyl ester
  • (2-Amino-ethyl)-methyl-phosphinic acid butyl ester

Uniqueness

Ethyl (2-aminoethyl)(methyl)phosphinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H14NO2P

Molecular Weight

151.14 g/mol

IUPAC Name

2-[ethoxy(methyl)phosphoryl]ethanamine

InChI

InChI=1S/C5H14NO2P/c1-3-8-9(2,7)5-4-6/h3-6H2,1-2H3

InChI Key

OUJHAEXJBIOGNQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Benzyloxycarbonylamino-ethyl)-methyl-phosphinic acid ethyl ester (1.3 g, 4.56 mmol) and 10% Pd/C (485 mg) were combined in a flask and EtOH (46 mL) was added. The reaction flask atmosphere was exchanged for H2 and the reaction was run at room temperature until complete, as determined by TLC (eluent: 100% EtOAc). The reaction was then filtered through Supercell NF and the filtrate was concentrated to yield (2-amino-ethyl)-methyl-phosphinic acid ethyl ester (615 mg, 90%) as a yellow oil in which white crystals began to form under high vacuum.
Name
(2-Benzyloxycarbonylamino-ethyl)-methyl-phosphinic acid ethyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
485 mg
Type
catalyst
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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